molecular formula C18H16N2O2S B5033873 N-(4-hydroxyphenyl)-2-(2-quinolinylthio)propanamide

N-(4-hydroxyphenyl)-2-(2-quinolinylthio)propanamide

Cat. No.: B5033873
M. Wt: 324.4 g/mol
InChI Key: JAFHCMVLWTVBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxyphenyl)-2-(2-quinolinylthio)propanamide, also known as HQP-1351, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of bacterial infections. HQP-1351 belongs to the class of compounds known as bacterial topoisomerase inhibitors, which work by interfering with the DNA replication process in bacteria.

Mechanism of Action

N-(4-hydroxyphenyl)-2-(2-quinolinylthio)propanamide works by inhibiting the activity of bacterial topoisomerases, which are enzymes that play a critical role in the replication and transcription of DNA in bacteria. By interfering with the activity of these enzymes, this compound prevents the bacteria from replicating and ultimately leads to their death.
Biochemical and Physiological Effects:
In addition to its antibacterial activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-hydroxyphenyl)-2-(2-quinolinylthio)propanamide is its broad-spectrum antibacterial activity, which makes it effective against a wide range of bacterial strains. However, one limitation of this compound is its potential toxicity to human cells, which may limit its use as a therapeutic agent.

Future Directions

There are several potential future directions for research on N-(4-hydroxyphenyl)-2-(2-quinolinylthio)propanamide. One possible direction is to investigate its potential as an anticancer agent in vivo, using animal models of cancer. Another potential direction is to explore the use of this compound in combination with other antibiotics to enhance its antibacterial activity and reduce the risk of resistance development. Finally, further studies are needed to evaluate the safety and efficacy of this compound in humans, with the ultimate goal of developing it as a new therapeutic agent for the treatment of bacterial infections.

Synthesis Methods

The synthesis of N-(4-hydroxyphenyl)-2-(2-quinolinylthio)propanamide involves a multi-step process that begins with the reaction of 2-chloro-6-nitroquinoline with thiourea to form 2-(2-quinolinylthio)aniline. This intermediate is then reacted with 4-hydroxybenzaldehyde to form the final product, this compound.

Scientific Research Applications

N-(4-hydroxyphenyl)-2-(2-quinolinylthio)propanamide has been extensively studied for its potential use as a therapeutic agent for the treatment of bacterial infections. In vitro studies have shown that this compound exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including strains that are resistant to currently available antibiotics.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-quinolin-2-ylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12(18(22)19-14-7-9-15(21)10-8-14)23-17-11-6-13-4-2-3-5-16(13)20-17/h2-12,21H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFHCMVLWTVBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)O)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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